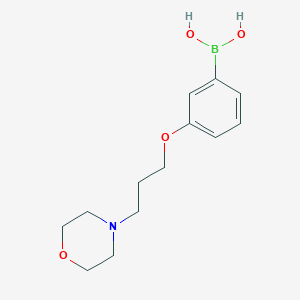

(3-(3-Morpholinopropoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTSLZSEOJFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (3-(3-Morpholinopropoxy)phenyl)boronic acid generally follows a two-step synthetic approach:

Formation of the Intermediate Phenol Ether:

The reaction of a substituted phenol (such as 3-hydroxyphenyl or 4-methyl-3-hydroxyphenyl derivatives) with 3-chloropropylmorpholine produces the corresponding 3-(3-morpholinopropoxy)phenol intermediate. This step involves nucleophilic substitution where the phenolic oxygen attacks the alkyl chloride under basic conditions, forming an ether linkage.Borylation to Introduce the Boronic Acid Group:

The phenol intermediate undergoes borylation, typically via Suzuki-Miyaura coupling conditions, using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step converts the aromatic ring into the corresponding boronic acid derivative.

This approach ensures high purity and yield of the final product and is adaptable for scale-up in industrial settings.

Detailed Reaction Conditions

-

- Reagents: 3-chloropropylmorpholine, substituted phenol

- Base: Commonly potassium carbonate or sodium hydride to deprotonate the phenol

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Typically 50–80°C to promote nucleophilic substitution

- Time: Several hours until completion monitored by TLC or HPLC

Borylation (Suzuki-Miyaura Coupling):

- Reagents: bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent: Mixtures of dioxane, water, or ethanol

- Temperature: 80–100°C under inert atmosphere (nitrogen or argon)

- Time: 6–24 hours depending on scale and catalyst efficiency

Alternative Methods and Advances

Flow Chemistry:

Recent advances include the use of flow chemistry to improve reaction control and suppress side reactions such as protonation or butylation during borylation. Bromine–lithium exchange reactions followed by borylation have been successfully implemented in continuous flow setups to enhance yield and reproducibility.Transmetallation Approaches:

Transmetallation of aromatic silanes or stannanes with boron halides followed by acidic hydrolysis offers an alternative route to phenylboronic acids, potentially applicable to morpholinopropoxy-substituted phenyl derivatives.

Reaction Analysis and Optimization

Key Reaction Types

| Reaction Step | Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Ether formation | Nucleophilic substitution | 3-chloropropylmorpholine, base, solvent | 3-(3-Morpholinopropoxy)phenol intermediate |

| Borylation (Suzuki coupling) | Palladium-catalyzed cross-coupling | bis(pinacolato)diboron, Pd catalyst, base | This compound |

Purity and Yield Considerations

- The choice of base and solvent critically affects the ether formation yield; polar aprotic solvents and mild bases favor higher conversion.

- Palladium catalyst loading and reaction time influence the efficiency of borylation; optimized conditions minimize side products.

- Flow chemistry can suppress side reactions and improve reproducibility, especially for large-scale synthesis.

Summary of Research Findings and Industrial Relevance

- The synthesis of this compound is well-established via nucleophilic substitution followed by palladium-catalyzed borylation.

- Industrial production benefits from process optimization, including continuous flow chemistry for scalability and improved purity.

- The compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions and has applications in medicinal chemistry, especially as a protease inhibitor and in drug delivery systems.

- Advances in boron reagent selection and reaction engineering continue to enhance synthetic efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: (3-(3-Morpholinopropoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through a dynamic equilibrium, allowing for selective binding and release under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Morpholine-Containing Analogues

(a) (3-Morpholinophenyl)boronic Acid (CAS 863377-22-4)

- Structure : Morpholine is directly attached to the phenyl ring at the 3-position.

- Key Differences : Lacks the propoxy spacer present in the target compound.

- Implications : The absence of the propoxy chain reduces steric bulk and may limit solubility in polar solvents. Similarity score: 0.98 .

(b) (3-Methyl-4-morpholinophenyl)boronic Acid (CAS 1426245-63-7)

- Structure : Morpholine at the 4-position with a methyl group at the 3-position.

- Key Differences : Methyl substitution introduces hydrophobicity, while the morpholine’s position alters electronic effects. Similarity score: 0.86 .

(c) 3-(2-Morpholinoethyl)phenylboronic Acid (CAS 1704066-85-2)

Table 1: Morpholine-Containing Analogues

| Compound | Substituent | Molecular Weight | Similarity | Key Properties |

|---|---|---|---|---|

| Target Compound | 3-Morpholinopropoxy | ~277.1* | — | Enhanced solubility, flexible linker |

| (3-Morpholinophenyl)boronic Acid | 3-Morpholino | 207.1 | 0.98 | Compact, rigid structure |

| 3-(2-Morpholinoethyl)phenylboronic Acid | 2-Morpholinoethyl | 235.09 | — | Moderate flexibility, lower solubility |

*Estimated based on structural formula.

Alkoxy-Substituted Analogues

(a) p-Propoxyphenylboronic Acid

- Structure : Propoxy group at the para position.

- Key Differences : Lacks the morpholine moiety, reducing hydrogen-bonding capacity.

- Activity : Used as a reference catalyst in amide bond formation, showing moderate efficacy compared to calixarene-boronic acid catalysts .

(b) (Trifluoromethoxy)phenylboronic Acids

Boronic Acids with Heterocyclic Substituents

(a) 1-Amido-2-triazolylethaneboronic Acid

- Structure : Triazole ring replaces phenyl in earlier analogues.

- Activity : Superior β-lactamase inhibition (Ki values comparable to phenyl derivatives but with improved MICs) .

- Comparison: The morpholinopropoxy group in the target compound may offer similar steric and electronic benefits for enzyme binding.

(b) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Enzyme Inhibition

- β-Lactamase Inhibition: Phenyl boronic acids with electron-donating groups (e.g., morpholinopropoxy) show promise in binding to catalytic serine residues in β-lactamases, analogous to 3-nitrophenyl and 4-carboxyphenyl boronic acids (IC₅₀ values: 0.1–5 μM) .

- Tubulin Polymerization : Boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC₅₀ = 21–22 μM), suggesting structural flexibility in the target compound may enhance similar activity .

Biological Activity

(3-(3-Morpholinopropoxy)phenyl)boronic acid, with the CAS number 2246592-01-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring that is further substituted with a morpholinopropoxy group. This unique structure allows for specific interactions with biological macromolecules, particularly proteins and enzymes.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting serine proteases and other enzymes involved in metabolic pathways.

- Mechanism of Action : The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in drug design for targeting specific diseases.

2. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound, particularly against various cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against prostate cancer cells (PC-3). At concentrations ranging from 0.5 to 5 µM, the compound reduced cell viability significantly compared to control groups. The viability of cancer cells was reduced to approximately 33% at 5 µM concentration, while healthy cells maintained around 71% viability under similar conditions .

3. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several bacterial strains.

- Findings : It demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm depending on the concentration used . This suggests potential applications in developing antibacterial agents.

Research Findings Summary

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders and cancers.

- Antibacterial Formulations : Its efficacy against pathogenic bacteria suggests potential use in formulating new antibiotics or antiseptics.

- Biochemical Research : As a ligand in biochemical assays, it can aid in studying enzyme-substrate interactions.

Q & A

Q. Which analytical methods are most effective for characterizing and quantifying this compound?

- LC-MS/MS is highly sensitive for detecting trace impurities (e.g., genotoxic boronic acid derivatives) with a limit of quantification (LOQ) <1 ppm, validated per ICH guidelines . NMR (¹H, ¹³C, ¹¹B) confirms structural integrity, with characteristic peaks for the morpholine ring (δ 2.4–3.8 ppm) and boronic acid protons (δ 6–8 ppm). X-ray crystallography resolves steric effects of the morpholino group on boronic acid geometry .

Q. How does the morpholino group influence the compound’s solubility and reactivity in cross-coupling reactions?

- The morpholine ring enhances water solubility via its polar N-O bond, while the propoxy linker minimizes steric hindrance during Suzuki-Miyaura couplings. Electron-donating effects from morpholine slightly reduce the boronic acid’s electrophilicity, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) for efficient aryl-aryl bond formation .

Q. What precautions are necessary to prevent protodeboronation during synthesis or storage?

- Protodeboronation is minimized by avoiding acidic conditions (pH <5) and high temperatures (>80°C). Storage under inert atmosphere (N₂/Ar) at 4°C in anhydrous solvents (e.g., THF) stabilizes the boronic acid .

Advanced Research Questions

Q. How can computational modeling predict the mutagenic potential of this compound?

- Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites prone to DNA adduct formation. In silico tools (e.g., Derek Nexus) screen for structural alerts (e.g., boronic acid’s potential to form reactive intermediates). Experimental validation via Ames testing is recommended if computational results indicate risk .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different Pd-based systems?

- Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) affects oxidative addition rates due to ligand steric/electronic effects. For example, bulky ligands hinder coordination of the morpholino group, while electron-rich ligands accelerate transmetallation. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots correlate substituent effects with reaction rates .

Q. How can derivatives of this compound be designed to enhance tubulin polymerization inhibition?

- Structural analogs with para-substituted boronic acids (e.g., 13c in ) show improved IC₅₀ values (0.48–2.1 μM) by mimicking combretastatin A-4’s binding to β-tubulin. Introducing electron-withdrawing groups (e.g., F, Cl) at the 4-position enhances apoptosis induction, validated via FACScan analysis of Jurkat cells .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

- Design of Experiments (DoE) optimizes reaction parameters (temperature, solvent ratio) to suppress byproducts like dehalogenated or dimerized species. Quality-by-Design (QbD) frameworks enforce strict control over raw materials (e.g., morpholinopropyl bromide purity >99%) and process intermediates .

Q. How does the compound’s supramolecular assembly affect its biological activity?

Q. What role does the compound play in fluorescent sensing applications?

- Functionalized carbon dots (C-dots) incorporating boronic acid selectively quench fluorescence upon glucose binding (detection range: 9–900 μM). The morpholino group improves dispersibility in aqueous media, while the boronic acid’s Lewis acidity facilitates sugar recognition .

Methodological Guidelines

- Experimental Design : Use orthogonal analytical methods (e.g., LC-MS + NMR) to validate purity .

- Data Contradiction Analysis : Cross-reference computational predictions (e.g., DFT) with empirical toxicity assays to resolve false positives .

- Reaction Optimization : Screen Pd catalysts and bases systematically using high-throughput platforms to account for steric effects from the morpholino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.